molecular formula C21H15ClN2O2S B2829745 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide CAS No. 448240-75-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2829745
CAS No.: 448240-75-3
M. Wt: 394.87
InChI Key: SWVRBCDOVPRPPQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a chlorophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the chlorophenoxy acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, while also minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically performed under inert atmospheres to prevent oxidation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted phenyl or benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRBCDOVPRPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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